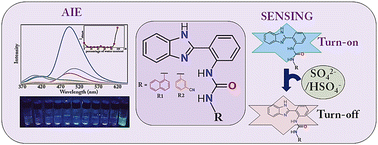Terminal substituent-induced differential aggregation and sensing properties: A case study of neutral benzimidazole-based urea receptors†
New Journal of Chemistry Pub Date: 2023-10-02 DOI: 10.1039/D3NJ03806H
Abstract
Two neutral benzimidazole-based urea receptors R1 and R2 with varying functional groups led to changes in aggregation as well as chemosensing properties. While R1 displayed aggregation-induced emission (AIE) properties by showing the highest emission in water against binary solvent switching, R2, on the other hand, showed typical aggregation-caused quenching (ACQ) behaviour. Both R1 and R2, however, could sense SO42−/HSO4− in an aqueous medium although with different binding affinities, the mechanistic details of which are investigated with the help of different spectroscopic, microscopic, and theoretical approaches.


Recommended Literature
- [1] Silicon carbide: a new electrode material for voltammetric measurements
- [2] Analytical chemistry
- [3] Asymmetric A–D–π–A-type nonfullerene small molecule acceptors for efficient organic solar cells†
- [4] Nanoparticle wrapping at small non-spherical vesicles: curvatures at play†
- [5] 2003 European Winter Conference on Plasma Spectrochemistry, Garmisch-Partenkirchen, Germany
- [6] X-Ray crystal structure of (tetraphenylimidodiphosphinato)silver(I): an unexpected tetranuclear complex with two modes of coordination of silver
- [7] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [8] Synthesis, post-synthetic modification and stability of a 2D styryl ammonium lead iodide hybrid material†
- [9] UV-light-assisted gas sensor based on PdSe2/InSe heterojunction for ppb-level NO2 sensing at room temperature†
- [10] Investigations into conformational transitions and solvation structure of a 7-piperidino-5,9-methanobenzo[8] annulene in water†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 162758-94-3









